

Combination Therapy with Antimicrobial Agent-38 and Carbapenems: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimicrobial agent-38*

Cat. No.: *B10801804*

[Get Quote](#)

The emergence of multidrug-resistant bacteria, particularly those resistant to carbapenems, poses a significant threat to global health. Carbapenems are often considered last-resort antibiotics for treating severe bacterial infections. However, their efficacy is diminishing due to various resistance mechanisms developed by bacteria. This has spurred research into combination therapies to restore the effectiveness of these critical drugs. This guide provides a detailed comparison of the efficacy of carbapenems alone versus in combination with a novel synthetic peptide, **Antimicrobial agent-38** (AMP38), against carbapenem-resistant *Pseudomonas aeruginosa*.

Efficacy of AMP38 in Combination Therapy

AMP38, a synthetic cyclolipopeptide analog of polymyxin, has demonstrated significant synergistic effects when combined with carbapenems, particularly imipenem, against imipenem-resistant *P. aeruginosa*. The primary mechanism of imipenem resistance in the strains studied is the loss or alteration of the OprD protein, which is a crucial channel for carbapenem entry into the bacterial cell.[\[1\]](#)[\[2\]](#)

Quantitative Analysis of Synergistic Effects

The synergy between AMP38 and imipenem has been quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is considered synergistic. The combination of AMP38 and imipenem showed a FICI of 0.625 for an imipenem-susceptible strain, which is considered indifferent. However, for imipenem-resistant strains, the combination was markedly synergistic.[\[1\]](#)

Bacterial Strain	Antimicrobial Agent	FIC Index	Interpretation
P. aeruginosa ATCC 27853	Imipenem + AMP38	0.625	Indifferent
P. aeruginosa PA116136 (Imipenem-Resistant)	Imipenem + AMP38	-	Synergistic

Table 1: Fractional Inhibitory Concentration Index (FICI) for the combination of Imipenem and AMP38.[1]

Impact on Biofilm Eradication

Bacterial biofilms present a significant challenge in treating chronic infections as they are inherently more resistant to antimicrobial agents. The combination of AMP38 and imipenem has shown remarkable efficacy in eradicating established biofilms of P. aeruginosa. While high concentrations of imipenem or AMP38 alone were unable to eradicate the biofilm, a significantly lower concentration of the combination was effective.[1][2]

Antimicrobial Agent	Minimal Biofilm Eradication Concentration (MBEC) in $\mu\text{g/mL}$
Imipenem	>500
AMP38	500
Imipenem + AMP38	62.5

Table 2: Minimal Biofilm Eradication Concentration (MBEC) of Imipenem, AMP38, and their combination against P. aeruginosa PA116136.[1]

Time-Kill Kinetics

Time-kill assays demonstrated that the combination of sub-lethal concentrations of AMP38 and imipenem resulted in a significant reduction in bacterial viability over time, confirming the synergistic bactericidal activity of the combination against imipenem-resistant P. aeruginosa.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of AMP38 and carbapenem synergy.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of each antimicrobial agent is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Bacterial Inoculum: A suspension of the bacterial isolate is prepared in a saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.
- Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
- Reading the MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Checkerboard Assay for Fractional Inhibitory Concentration Index (FICI)

The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

- Plate Setup: A 96-well plate is set up with serial dilutions of drug A along the x-axis and serial dilutions of drug B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
- Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension (as in the MIC protocol) and incubated under appropriate conditions.

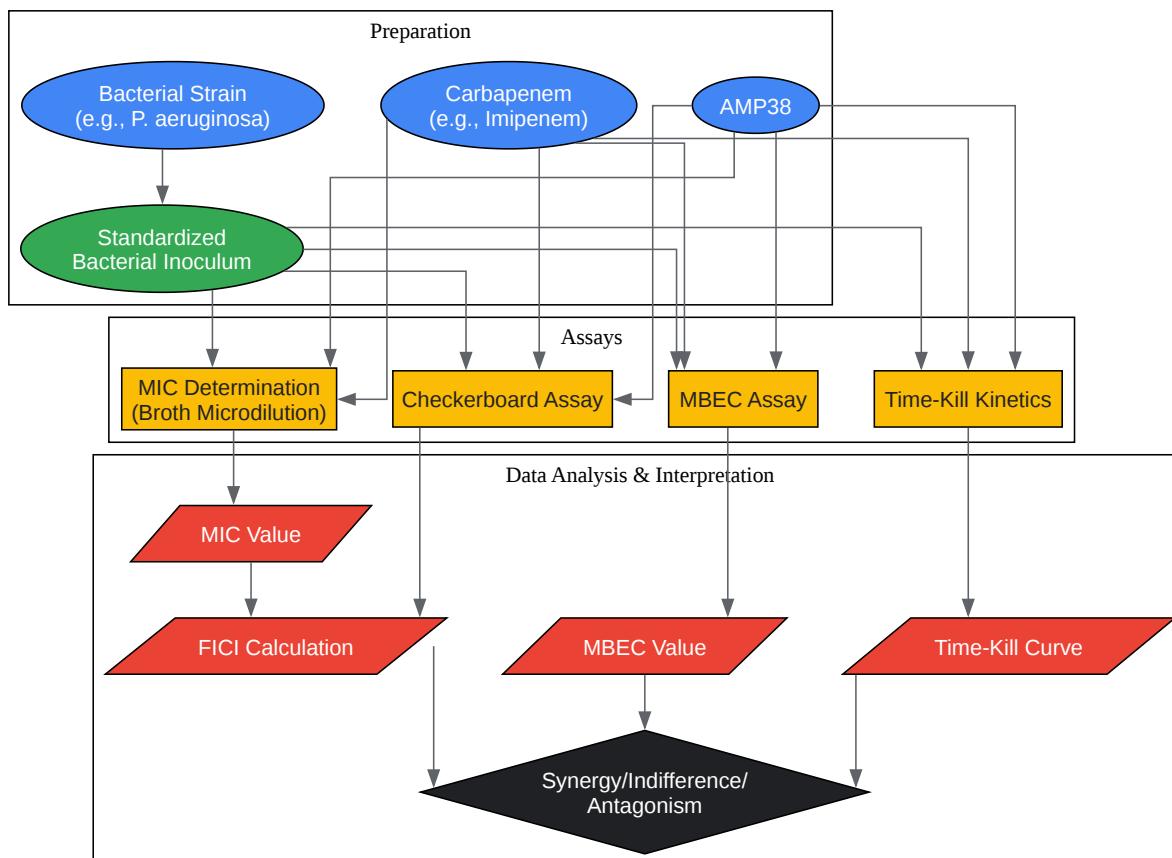
- Data Analysis: The FICI is calculated using the following formula: $FICI = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$
The results are interpreted as follows:

- Synergy: $FICI \leq 0.5$
- Additive/Indifference: $0.5 < FICI \leq 4$
- Antagonism: $FICI > 4$

Time-Kill Kinetic Assay

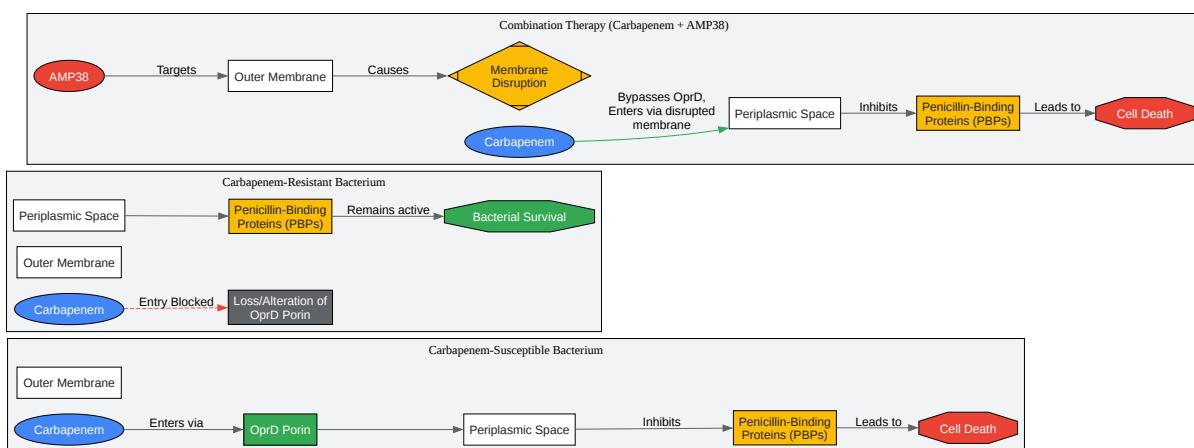
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

- Preparation: Test tubes containing broth with the antimicrobial agent(s) at desired concentrations (e.g., 0.5x, 1x, 2x MIC) are prepared. A growth control tube without any antimicrobial is also included.
- Inoculation: All tubes are inoculated with a standardized bacterial suspension to achieve a starting concentration of approximately 5×10^5 CFU/mL.
- Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are taken from each tube, serially diluted, and plated on agar plates.
- Incubation and Counting: The plates are incubated, and the number of colonies is counted to determine the CFU/mL at each time point.
- Data Analysis: The results are plotted as \log_{10} CFU/mL versus time. Synergy is typically defined as a $\geq 2\log_{10}$ decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.


Minimal Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

- **Biofilm Formation:** Bacteria are allowed to form biofilms on a suitable surface, such as the pegs of a Calgary Biofilm Device or the wells of a microtiter plate, by incubating a bacterial suspension for a specified period (e.g., 24 hours).
- **Exposure to Antimicrobials:** The pre-formed biofilms are then exposed to a range of concentrations of the antimicrobial agent(s) for a defined period (e.g., 24 hours).
- **Biofilm Viability Assessment:** After exposure, the viability of the remaining biofilm is assessed. This can be done by transferring the pegs to a recovery medium and measuring turbidity or by using viability stains.
- **MBEC Determination:** The MBEC is the lowest concentration of the antimicrobial agent that results in no viable bacteria in the biofilm.


Visualizing Mechanisms and Workflows

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining antimicrobial synergy.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of AMP38 and carbapenem synergy.

Conclusion

The combination of **Antimicrobial agent-38** and carbapenems, specifically imipenem, demonstrates a potent synergistic effect against carbapenem-resistant *Pseudomonas aeruginosa*. This is particularly evident in the enhanced eradication of biofilms, a major contributor to persistent infections. The proposed mechanism involves AMP38 disrupting the bacterial outer membrane, thereby facilitating the entry of carbapenems to their target site, bypassing the primary resistance mechanism of OprD porin loss. These findings highlight the potential of AMP38 as a valuable adjuvant in combination therapy to combat multidrug-resistant bacterial infections. Further research, including *in vivo* studies, is warranted to validate these promising *in vitro* results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Synergistic Antipseudomonal Effects of Synthetic Peptide AMP38 and Carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Combination Therapy with Antimicrobial Agent-38 and Carbapenems: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10801804#antimicrobial-agent-38-efficacy-in-combination-therapy-with-carbapenems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com